(2, Diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2-dichloroethane-1,1-diyldicarbamate typically involves the reaction of diethylamine with 2,2-dichloroethane-1,1-diyldicarbamate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-dichloroethane-1,1-diyldicarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines
Solvents: Dichloromethane, ethanol
Conditions: Temperature range of 0-5°C for substitution reactions; room temperature for hydrolysis.
Major Products
Substitution Reactions: Diethylamine derivatives
Hydrolysis: Diethylamine and 2,2-dichloroethane-1,1-diyldicarbamate.
Scientific Research Applications
Diethyl 2,2-dichloroethane-1,1-diyldicarbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of diethyl 2,2-dichloroethane-1,1-diyldicarbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A chlorinated hydrocarbon used primarily in the production of vinyl chloride.
1,1-Dichloroethane: Another chlorinated hydrocarbon with similar chemical properties.
Uniqueness
Diethyl 2,2-dichloroethane-1,1-diyldicarbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
CAS No. |
1509-56-4 |
---|---|
Molecular Formula |
C8H14Cl2N2O4 |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
ethyl N-[2,2-dichloro-1-(ethoxycarbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C8H14Cl2N2O4/c1-3-15-7(13)11-6(5(9)10)12-8(14)16-4-2/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
JOCKHFIYFWFIEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)Cl)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.